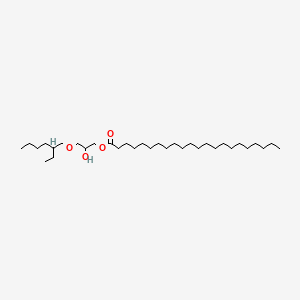
Ethylhexylglyceryl behenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylhexylglyceryl behenate is a compound widely used in the cosmetic industry. It is an ester formed from behenic acid (n-docosanoic acid) and ethylhexylglycerin. Behenic acid is a long-chain fatty acid, while ethylhexylglycerin is a derivative of glycerin. This compound is known for its emollient and emulsifying properties, making it a valuable ingredient in various skincare and cosmetic formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylhexylglyceryl behenate is synthesized through an esterification reaction between behenic acid and ethylhexylglycerin. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to achieve high yields. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethylhexylglyceryl behenate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water, resulting in the formation of behenic acid and ethylhexylglycerin. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide, sulfuric acid)
Major Products Formed
Hydrolysis: Behenic acid and ethylhexylglycerin
Transesterification: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
Ethylhexylglyceryl behenate has several applications in scientific research and industry:
Cosmetic Industry: Used as an emulsifier and emollient in skincare products, lotions, and creams. .
Pharmaceutical Industry: Utilized in the formulation of sustained-release tablets.
Biological Research: Investigated for its potential antimicrobial properties, making it a candidate for use in preservative formulations.
Mechanism of Action
Ethylhexylglyceryl behenate exerts its effects primarily through its emulsifying and emollient properties. As an emulsifier, it reduces the interfacial tension between oil and water phases, allowing for the formation of stable emulsions. This is achieved through the amphiphilic nature of the molecule, which contains both hydrophilic and lipophilic components .
In terms of its emollient action, this compound forms a protective layer on the skin, reducing water loss and enhancing skin hydration. This helps to improve the overall texture and appearance of the skin .
Comparison with Similar Compounds
Ethylhexylglyceryl behenate can be compared with other similar compounds such as glyceryl behenate and ethylhexylglycerin:
Glyceryl Behenate: Also an ester of behenic acid, but with glycerin instead of ethylhexylglycerin.
Ethylhexylglycerin: A derivative of glycerin, known for its antimicrobial properties.
This compound is unique in that it combines the beneficial properties of both behenic acid and ethylhexylglycerin, making it a versatile ingredient in various applications .
Properties
CAS No. |
66486-85-9 |
|---|---|
Molecular Formula |
C33H66O4 |
Molecular Weight |
526.9 g/mol |
IUPAC Name |
[3-(2-ethylhexoxy)-2-hydroxypropyl] docosanoate |
InChI |
InChI=1S/C33H66O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-33(35)37-30-32(34)29-36-28-31(6-3)26-8-5-2/h31-32,34H,4-30H2,1-3H3 |
InChI Key |
OTRUEIQBIGHSMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COCC(CC)CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















